molecular formula C17H19NO3S B2855735 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-3-carboxamide CAS No. 2034411-65-7

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2855735
CAS No.: 2034411-65-7
M. Wt: 317.4
InChI Key: SNJBTOQHODNBLX-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-3-carboxamide (CAS 2034411-65-7) is a specialty carboxamide derivative with a molecular formula of C17H19NO3S and a molecular weight of 317.4 g/mol . This compound features a unique hybrid structure combining a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a common motif in medicinal chemistry, with a thiophene heterocycle . The tetralin core is substituted with a hydroxy group and a methoxy group, which can be critical for target binding and altering the molecule's physicochemical properties . The integration of the thiophene ring, a versatile bioisostere, further enhances the molecule's potential for diverse biological interactions. This specific structural architecture suggests potential for selective interactions with target proteins, making it a valuable intermediate or tool compound for research applications. Its high structural complexity and defined stereochemistry make it a candidate for use in drug discovery and chemical biology, particularly in the synthesis of more complex molecules or as a scaffold for probing biological mechanisms. Researchers can utilize this compound in the development of novel therapeutic agents, as a building block in organic synthesis, or for biochemical screening. The product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-21-14-4-5-15-12(9-14)3-2-7-17(15,20)11-18-16(19)13-6-8-22-10-13/h4-6,8-10,20H,2-3,7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJBTOQHODNBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO4S. The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substitutions, along with a thiophene ring. This unique structure may enhance its solubility and bioactivity compared to other compounds lacking such structural diversity.

Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolases (FAAH), enzymes responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound could potentially elevate endocannabinoid levels in the body, leading to various physiological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. The structure–activity relationship (SAR) analysis suggests that modifications in the naphthalene and thiophene rings can significantly influence cytotoxic activity against various cancer cell lines. For example:

CompoundIC50 (µg/mL)Activity
Compound A1.61 ± 1.92Antitumor
Compound B1.98 ± 1.22Antitumor
N-(naphthalen-1-yl)acetamide23.30 ± 0.35Cytotoxic

These findings indicate that structural features such as electron-donating groups on the phenyl ring enhance anticancer activity .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties. It has shown potential in inhibiting the formation of neurotoxic amyloid beta oligomers associated with Alzheimer's disease. The compound targets the amyloid beta 1–42 monomer, which plays a critical role in the pathogenesis of this neurodegenerative disorder.

Case Studies and Research Findings

Case Study 1: Inhibition of FAAH Activity

A study demonstrated that N-(naphthalen-1-yl)acetamide derivatives exhibited significant FAAH inhibition in vitro. The results suggested that these compounds could modulate endocannabinoid signaling pathways effectively.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another study assessing various derivatives of thiophene-based compounds, N-(naphthalen-1-yl)acetamide derivatives were tested against HT-29 and Jurkat cells. Results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

The tetrahydronaphthalene scaffold is common in several derivatives, but substituents critically modulate properties:

Compound Name Substituents on Tetrahydronaphthalene Key Functional Groups Molecular Formula Molecular Weight
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-3-carboxamide 1-OH, 6-OCH₃ Thiophene-3-carboxamide Not provided Not provided
(2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide 1-OH, 6-OCH₃ Furan-3-yl, α,β-unsaturated enamide C₁₉H₂₁NO₄ 327.37
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (Compound a) 1-COOH Carboxylic acid C₁₁H₁₂O₂ 176.21
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (Compound b) None Carboxamide with aminoethyl side chain C₁₃H₁₈N₂O 218.30
  • Electronic Effects : The methoxy group’s electron-donating nature may stabilize the tetrahydronaphthalene ring, contrasting with the electron-withdrawing carboxylic acid in Compound a.

Heterocyclic Moieties

The choice of heterocycle in the carboxamide side chain influences electronic and steric properties:

Compound Name Heterocycle Key Properties
This compound Thiophene Electron-rich sulfur atom enhances aromaticity and potential for π-π stacking.
(2E)-3-(furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide Furan Oxygen atom introduces polarity but reduces aromatic stability vs. thiophene.
6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide Tetrazine Nitrogen-rich ring confers high reactivity and potential for click chemistry.
  • Thiophene vs. Furan : Thiophene’s lower electronegativity and larger atomic radius (S vs. O) may improve lipophilicity and membrane permeability compared to furan derivatives .
  • Tetrazine : The tetrazine-based compound () exhibits distinct reactivity, such as inverse electron-demand Diels-Alder reactions, which are absent in thiophene/furan systems .

Research Implications and Limitations

While structural comparisons provide insights into physicochemical properties, direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies should focus on:

Experimental Solubility and Stability : Comparative assays with Compounds a, b, and the furan derivative ().

Biological Activity Screening : Evaluation against targets sensitive to thiophene-based scaffolds (e.g., kinases, GPCRs).

Synthetic Optimization : Adaptation of palladium-catalyzed methods () for scalable production.

Q & A

How can researchers optimize the synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-3-carboxamide to improve yield and purity?

  • Methodology :
  • Reagent Selection : Use high-purity starting materials, such as thiophene-3-carbonyl chloride and functionalized tetrahydronaphthalene derivatives, to minimize side reactions.
  • Solvent and Conditions : Reflux in acetonitrile (1–3 hours) under anhydrous conditions, as demonstrated in analogous thiophene carboxamide syntheses .
  • Purification : Employ reverse-phase HPLC or recrystallization (e.g., methanol/CH2_2Cl2_2) to isolate the compound, ensuring >95% purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to amine) to reduce unreacted intermediates .

What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

  • Methodology :
  • NMR Spectroscopy : Perform 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6_6) to assign chemical shifts. Key signals include the hydroxy group (~5.0 ppm, broad) and methoxy protons (~3.8 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm1^{-1}, OH stretch at ~3300 cm1^{-1}) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+^+ ion) and isotopic patterns to validate the molecular formula .
  • X-ray Crystallography (if crystalline): Resolve dihedral angles between the tetrahydronaphthalene and thiophene rings to analyze conformational stability .

How should preliminary biological activity screening be designed for this compound?

  • Methodology :
  • Assay Selection : Use in vitro antimicrobial (e.g., MIC against S. aureus and E. coli) and cytotoxicity assays (e.g., MTT on cancer cell lines) based on structural analogs with reported activities .
  • Dose-Response Curves : Test concentrations from 1 μM to 100 μM to establish IC50_{50} values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility Preparation : Dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

What strategies resolve contradictions in biological activity data among structurally similar thiophene carboxamides?

  • Methodology :
  • Structural Comparison : Analyze substituent effects (e.g., methoxy vs. nitro groups) using QSAR models to correlate electronic properties with activity .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, incubation time) to isolate compound-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced antimicrobial activity with electron-withdrawing groups) .

How can computational modeling predict target interactions for this compound?

  • Methodology :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding (hydroxy group) and hydrophobic interactions (tetrahydronaphthalene ring) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiophene carboxamide) for activity using Schrödinger’s Phase .

What methodologies assess the metabolic stability of this compound in preclinical studies?

  • Methodology :
  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
  • Plasma Stability : Measure compound half-life in plasma at 37°C to predict in vivo persistence .

How do structural modifications to the tetrahydronaphthalene moiety impact pharmacological properties?

  • Methodology :
  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 6 of the tetrahydronaphthalene ring and compare activities .
  • SAR Analysis : Correlate lipophilicity (logP) changes with membrane permeability using Caco-2 cell monolayers .
  • Crystallographic Studies : Resolve modified analogs to quantify steric effects on target binding .

Key Challenges and Future Directions:

  • Synthetic Complexity : Multi-step reactions require stringent anhydrous conditions and purification .
  • Biological Data Gaps : Limited in vivo studies necessitate PK/PD profiling .
  • Structural Optimization : Balance between hydrophilicity (for solubility) and lipophilicity (for membrane penetration) .

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